2-Chloro-3,3-diethoxythietane 1,1-dioxide
CAS No.: 31247-22-0
Cat. No.: VC16051280
Molecular Formula: C7H13ClO4S
Molecular Weight: 228.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31247-22-0 |
|---|---|
| Molecular Formula | C7H13ClO4S |
| Molecular Weight | 228.69 g/mol |
| IUPAC Name | 2-chloro-3,3-diethoxythietane 1,1-dioxide |
| Standard InChI | InChI=1S/C7H13ClO4S/c1-3-11-7(12-4-2)5-13(9,10)6(7)8/h6H,3-5H2,1-2H3 |
| Standard InChI Key | LTVONIBAZORCDZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(CS(=O)(=O)C1Cl)OCC |
Introduction
2-Chloro-3,3-diethoxythietane 1,1-dioxide is a sulfur-containing organic compound characterized by its unique thietane ring structure. It features a chloro substituent and two ethoxy groups attached to the thietane framework, along with a 1,1-dioxide functional group. The compound's molecular formula is C7H13ClO4S, and it has a molecular weight of approximately 228.696 g/mol .
Synthesis Methods
The synthesis of 2-Chloro-3,3-diethoxythietane 1,1-dioxide typically involves several steps to ensure controlled synthesis with desired purity and yield. Although specific synthesis methods are not detailed in the available literature, general approaches to synthesizing similar thietane compounds often involve reactions that form the thietane ring followed by the introduction of the ethoxy and chloro substituents.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-3,3-diethoxythietane 1,1-dioxide. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3-methylthietane 1,1-dioxide | Contains a methyl group instead of ethoxy | May exhibit different biological activity profiles |
| 2-Bromo-3,3-diethoxythietane 1,1-dioxide | Bromine substituent instead of chlorine | Potentially different reactivity due to bromine |
| Ethylthietane-1,1-dioxide | No halogen substituent | Lacks halogen; primarily used as a solvent |
These comparisons highlight the uniqueness of 2-Chloro-3,3-diethoxythietane 1,1-dioxide in terms of its halogen content and functional groups, which can significantly influence its chemical behavior and biological properties.
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